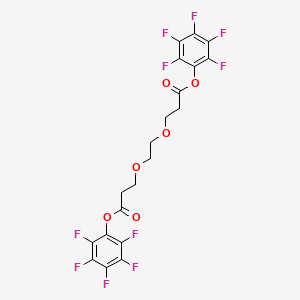

Bis-PEG2-PFP ester

説明

Contextualizing Bis-PEG2-PFP Ester within Bifunctional Linker Chemistry

This compound is classified as a homobifunctional crosslinker. biosynth.comconju-probe.com This means it possesses two identical reactive groups, in this case, pentafluorophenyl (PFP) esters, which can form stable bonds with other molecules. biosynth.combroadpharm.com The "homobifunctional" nature dictates that it connects two molecules that both present the same type of chemical handle, specifically primary or secondary amines. broadpharm.combroadpharm.comaxispharm.com This characteristic makes it a valuable tool for creating well-defined molecular bridges. biosynth.com

Significance of Polyethylene Glycol (PEG) Moieties in Research Linkers

The "PEG2" portion of the compound's name indicates the presence of a polyethylene glycol (PEG) spacer, specifically one with two ethylene glycol units. PEG is a polymer well-regarded in biomedical research for several key properties. biochempeg.comaxispharm.com Its inclusion in a linker molecule confers increased water solubility to the resulting conjugate, a crucial factor when working with biological systems that are primarily aqueous. broadpharm.comaxispharm.combiochempeg.com Furthermore, PEG is known for its biocompatibility and non-immunogenic nature, meaning it is less likely to cause an adverse immune response. biochempeg.comaxispharm.combiochempeg.com The PEG chain can also increase the stability of the conjugated molecule and prolong its circulation time in biological systems. axispharm.combroadpharm.com

Role of Pentafluorophenyl (PFP) Esters in Amine-Reactive Conjugations

The terminal ends of the this compound are pentafluorophenyl (PFP) esters. wikipedia.org These are highly reactive groups that readily form stable amide bonds with primary and secondary amine groups, which are commonly found in biomolecules like proteins and peptides. broadpharm.comwikipedia.org A key advantage of PFP esters over other amine-reactive functionalities, such as N-hydroxysuccinimide (NHS) esters, is their increased stability in aqueous solutions. broadpharm.combroadpharm.comwikipedia.org This greater resistance to hydrolysis, or breakdown by water, leads to more efficient and reliable conjugation reactions. broadpharm.combroadpharm.comaxispharm.com

Overview of Key Academic Research Applications of this compound

The unique combination of a flexible, solubilizing PEG spacer and highly reactive, stable PFP esters makes this compound a versatile tool in several areas of research:

Antibody-Drug Conjugates (ADCs): This compound is utilized as a non-cleavable linker in the synthesis of ADCs. medchemexpress.comglpbio.comfujifilm.com ADCs are a class of targeted cancer therapies where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. fujifilm.com The linker plays a critical role in connecting the drug to the antibody and ensuring the stability of the conjugate until it reaches its target. biochempeg.combiochempeg.com

PROTACs: this compound also serves as a PEG-based linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). medchemexpress.comglpbio.com PROTACs are molecules designed to hijack the cell's natural protein disposal system to selectively degrade target proteins involved in disease. medchemexpress.comglpbio.com

Peptide and Oligonucleotide Labeling: The amine-reactive nature of the PFP esters makes this linker suitable for attaching labels, such as fluorescent dyes or other reporter molecules, to peptides and oligonucleotides for various analytical and diagnostic purposes. biosynth.combiosynth.com

Surface Modification: this compound can be used to modify the surfaces of materials, such as nanoparticles and medical devices. broadpharm.comcreativepegworks.comaxispharm.com This "PEGylation" can improve biocompatibility, reduce non-specific protein binding, and enhance the performance of these materials in biological environments. creativepegworks.comaxispharm.com

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1314378-18-1 | biosynth.combroadpharm.comglpbio.combiosynth.comconju-probe.com |

| Molecular Formula | C20H12F10O6 | biosynth.combroadpharm.combiosynth.comconju-probe.com |

| Molecular Weight | 538.3 g/mol | biosynth.combroadpharm.combiosynth.comconju-probe.com |

| Purity | >98% | broadpharm.comfujifilm.com |

| Reactivity | Amine reactive | conju-probe.combroadpharm.com |

| Functionality | Homobifunctional | biosynth.combiosynth.com |

Precursor Synthesis and Intermediate Functionalization

The foundation for synthesizing this compound lies in the preparation of a suitable polyethylene glycol (PEG) derivative that can be activated. This involves creating a PEG chain with carboxylic acid groups at both ends.

A common precursor for this compound is a dicarboxylic acid derivative of a 2-unit polyethylene glycol (PEG2). The synthesis of this PEG2 diacid can be achieved through various methods. One established approach involves the reaction of a diamine-terminated PEG polymer with a dicarboxylic acid anhydride, such as succinic anhydride or glutaric anhydride. google.com In this process, the diamine polymer is treated with at least two equivalents of the anhydride. google.com This reaction results in the formation of amide linkages and terminal carboxyl groups, effectively converting the amine-terminated PEG into a diacid-functionalized polymer. google.com

Another route involves starting with a dihydroxy-terminated PEG and converting the terminal hydroxyl groups into carboxylic acids. This can be accomplished through oxidation reactions or by reacting the PEG-diol with a reagent that introduces a carboxyl group, such as a protected carboxyalkyl halide, followed by deprotection. U.S. Patent No. 5,672,662 describes the preparation of PEG derivatives with terminal propionic or butanoic acid moieties, which are then used to create active esters for conjugation. google.com

The conversion of the terminal carboxylic acid groups of the PEG2 diacid into highly reactive pentafluorophenyl (PFP) esters is the critical activation step. PFP esters are favored active esters due to their high reactivity towards nucleophiles, such as primary amines, and their relative stability against hydrolysis compared to other active esters like N-hydroxysuccinimidyl (NHS) esters. rsc.orgrsc.org

The most common and well-established method for this transformation is through carbodiimide-mediated coupling. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid. acs.org The activated acid then reacts with pentafluorophenol (PFP-OH) to form the PFP ester. acs.org The reaction proceeds through a highly reactive O-acylisourea intermediate which is then displaced by the pentafluorophenoxide ion.

A more recent development is the direct electrochemical synthesis of PFP esters. This method involves an electrochemical coupling between carboxylic acids and pentafluorophenol, avoiding the need for exogenous dehydrating agents like EDC or DCC. rsc.orgrsc.org This technique leverages the acidity of PFP-OH and the oxidizability of its conjugate base for a mild and selective activation. rsc.orgrsc.org

Synthesis of PEG2 Diacid Derivatives

Reaction Conditions and Parameter Optimization in this compound Synthesis

The successful synthesis of this compound with high yield and purity hinges on the careful control and optimization of several reaction parameters.

The choice of solvent is critical for ensuring that all reactants remain in solution and for minimizing side reactions. Aprotic organic solvents are typically employed for PFP ester synthesis. Commonly used solvents include:

N,N-Dimethylformamide (DMF) : Often used for its excellent solvating power for a wide range of reactants, including polar PEG derivatives. acs.org

Dichloromethane (DCM) : A versatile solvent used in many organic syntheses, including Steglich esterifications. rsc.org

Tetrahydrofuran (THF) : Another common solvent for this type of coupling reaction. google.com

The selection is often based on the solubility of the specific PEG diacid precursor and the coupling reagents. For PEGylation processes on an industrial scale, the choice of an appropriate organic solvent can also influence reaction times and reagent costs. jenkemusa.com In some cases, a mixture of solvents, such as DCM and 1,1,1,3,3-pentafluorobutane, may be used to accommodate reagents with different solubility profiles, particularly those with long fluorinated chains. rsc.org

| Solvent | Abbreviation | Common Use Case | Reference |

|---|---|---|---|

| N,N-Dimethylformamide | DMF | General purpose, good for polar reactants | acs.org |

| Dichloromethane | DCM | Steglich esterifications, general coupling | rsc.org |

| Tetrahydrofuran | THF | PFP ester formation with PFP-TFA | google.com |

Esterification is a reversible reaction, and achieving high conversion requires shifting the equilibrium towards the product. mdpi.com Optimizing the molar ratios of the reactants is a key strategy to maximize the yield of the desired this compound. Typically, an excess of either the activating agent or the alcohol (pentafluorophenol) is used.

For instance, in a Steglich esterification to synthesize maleate esters of fluorinated alcohols, a 2-fold excess of the monoalkyl maleate (the acid component) and a 2.2-fold excess of the DCC coupling agent were used relative to the alcohol. rsc.org In enzymatic esterifications, even a slight stoichiometric excess of the alcohol can be sufficient to shift the equilibrium towards synthesis. csic.es The optimal ratio depends on the specific reactivity of the substrates and the chosen reaction conditions. Insufficient activation can lead to incomplete conversion, while a large excess of reagents can complicate purification. Therefore, careful tuning of these ratios is essential for efficient synthesis.

| Reactant | Typical Stoichiometric Ratio (relative to limiting reagent) | Purpose of Excess | Reference |

|---|---|---|---|

| Carboxylic Acid | 1 (Limiting Reagent) or >1 | Drive reaction to completion | rsc.org |

| Alcohol (Pentafluorophenol) | 1 or >1 | Shift equilibrium towards ester formation | csic.es |

| Coupling Agent (e.g., DCC, EDC) | 1.0 - 2.2 | Ensure complete activation of the carboxylic acid | rsc.org |

Temperature and reaction time are interdependent parameters that must be precisely controlled to ensure complete reaction while preventing the formation of byproducts or degradation of the desired product.

Many esterification reactions, particularly those using DCC, are initiated at a low temperature, such as 0°C, to control the initial exothermic reaction of the activating agent. rsc.org The reaction mixture is then typically allowed to warm to room temperature and stirred for a specific duration.

Reaction times can vary widely, from minutes to over 48 hours, depending on the reactants and temperature. rsc.orgstxlabs.com For example, a Steglich esterification was stopped after just 15-20 minutes upon confirmation of product formation by NMR, as longer reaction times led to a higher percentage of undesirable isomerization. rsc.org In other studies, esterification reactions have been run for several hours to achieve optimal conversion. mdpi.comtubitak.gov.tr Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial to determine the optimal endpoint and quench the reaction before significant side-product formation occurs. rsc.org

| Parameter | Typical Range / Condition | Rationale | Reference |

|---|---|---|---|

| Initial Temperature | 0 °C | Control initial exothermic reaction of coupling agent | rsc.org |

| Reaction Temperature | 0 °C to Room Temperature (or higher) | Balance reaction rate and stability | rsc.orgtubitak.gov.tr |

| Reaction Time | 15 minutes - 48 hours | Allow for complete conversion while minimizing side reactions | rsc.orgstxlabs.com |

Advancements in the Synthesis and Purification of this compound

The homobifunctional crosslinker, this compound, plays a crucial role in bioconjugation and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.comglpbio.com Its structure, featuring two amine-reactive pentafluorophenyl (PFP) ester groups separated by a hydrophilic two-unit polyethylene glycol (PEG) spacer, allows for the efficient and stable linkage of molecules. medchemexpress.com The PFP esters offer notable stability against hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, making them highly effective for forming stable amide bonds with primary amines under mild conditions. This article delves into the established methodologies for the purification of this compound and examines the critical considerations for scaling up its synthesis for broader applications.

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F10O6/c21-9-11(23)15(27)19(16(28)12(9)24)35-7(31)1-3-33-5-6-34-4-2-8(32)36-20-17(29)13(25)10(22)14(26)18(20)30/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFPFPKSMPNASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of Bis-peg2-pfp Ester

Nucleophilic Acyl Substitution Mechanism of PFP Esters with Amines

The reaction of Bis-PEG2-PFP ester with amines proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.com In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the pentafluorophenoxide leaving group and forming a stable amide bond. chemistrysteps.comthieme-connect.de

Electronic Effects of Pentafluorophenyl Group on Ester Reactivity

The high reactivity of PFP esters is attributed to the strong electron-withdrawing nature of the pentafluorophenyl group. thieme-connect.de The five fluorine atoms on the phenyl ring inductively pull electron density away from the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. thieme-connect.deresearchgate.net This activation is a key factor in the efficiency of PFP esters in forming amide bonds. thieme-connect.de The level of activation in substituted phenyl esters, such as PFP esters, is directly related to the electronic effect, which corresponds to the increasing acidity of the phenol leaving group. thieme-connect.de Studies have shown that the pentafluorophenyl group has a significant influence on the electronic properties of the molecule, which in turn affects the reactivity of the ester.

Formation of Stable Amide Bonds in Conjugation Reactions

The reaction between the PFP ester and a primary amine results in the formation of a highly stable amide bond. broadpharm.com This stability is crucial for applications in bioconjugation, where the resulting linkage must remain intact under physiological conditions. The efficiency of this amide bond formation makes PFP esters, including this compound, reliable tools for conjugating molecules. mdpi.comacs.org The byproduct of this reaction, pentafluorophenol (PFP-OH), is a good leaving group and is less nucleophilic than the byproducts of some other active esters, which minimizes interference with the desired conjugation reaction. thieme-connect.com

Comparative Hydrolytic Stability of PFP Esters versus N-Hydroxysuccinimide (NHS) Esters

In aqueous environments, active esters are susceptible to hydrolysis, a competing reaction that can reduce the efficiency of the desired conjugation. researchgate.net PFP esters have demonstrated greater hydrolytic stability compared to the commonly used N-hydroxysuccinimide (NHS) esters. thieme-connect.comresearchgate.net This enhanced stability provides a longer reaction window and can lead to higher yields in conjugation reactions, especially in aqueous buffers.

Kinetic Studies of this compound Hydrolysis

Kinetic studies have shown that PFP esters hydrolyze at a significantly slower rate than NHS esters. For instance, in a phosphate-buffered saline (PBS) at pH 7.4, PFP esters have been reported to hydrolyze at a rate of 0.1% per hour, whereas NHS esters hydrolyze at a rate of 1% per hour under the same conditions. The rate of hydrolysis is dependent on factors such as pH and the specific structure of the ester. researchgate.netmachinerylubricationindia.com While specific kinetic data for the hydrolysis of this compound is not widely published, the general trend of superior stability of PFP esters over NHS esters is well-documented. thieme-connect.comrsc.org

Interactive Data Table: Comparative Hydrolysis Rates

| Ester Type | Hydrolysis Rate (% per hour in PBS, pH 7.4) |

| PFP Ester | 0.1 |

| NHS Ester | 1.0 |

Implications of Hydrolytic Stability for Reaction Efficiency

The greater hydrolytic stability of PFP esters has significant implications for the efficiency of conjugation reactions. thieme-connect.comrsc.org The slower rate of hydrolysis means that more of the active ester is available to react with the target amine over a longer period. This is particularly advantageous in complex or large-scale conjugations where reaction times may be extended. The reduced susceptibility to hydrolysis can lead to higher yields of the desired conjugate and fewer side products resulting from the hydrolysis of the linker. thieme-connect.com

Bifunctionality and Orthogonal Reactivity Principles

This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups (PFP esters). biosynth.com This allows for the crosslinking of two molecules that both contain primary amine groups. The PEG linker provides spacing and can improve the solubility of the resulting conjugate in aqueous environments. broadpharm.comchempep.com

The concept of orthogonal reactivity is crucial in more complex bioconjugation strategies. highforceresearch.com While this compound itself is homobifunctional, the PFP ester functionality can be used in conjunction with other reactive groups in heterobifunctional linkers to achieve orthogonal reactions. nih.gov This allows for the specific and sequential labeling of different functional groups on a target molecule. For example, a linker could contain a PFP ester to react with an amine and another group, like a maleimide, to react with a thiol. nih.gov This principle of using multiple, non-interfering reactions enables the construction of well-defined and complex biomolecular conjugates. highforceresearch.comnih.gov

Amine Reactivity of PFP Esters

Pentafluorophenyl esters are classified as active esters, valuable for their ability to form covalent amide bonds with primary and secondary amines. broadpharm.comwikipedia.orgmdpi.com This reactivity is central to the function of this compound in crosslinking amine-containing molecules, such as proteins. windows.net

The fundamental reaction mechanism is a nucleophilic acyl substitution. The nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a stable amide bond and the release of pentafluorophenol (PFP-OH) as a byproduct. windows.net The electron-withdrawing nature of the pentafluorophenyl group makes the ester highly activated and susceptible to this nucleophilic attack.

One of the significant advantages of PFP esters over other common amine-reactive crosslinkers, such as N-hydroxysuccinimide (NHS) esters, is their greater hydrolytic stability in aqueous environments. wikipedia.orgthieme-connect.comresearchgate.net While hydrolysis is a major competing reaction for all active esters in aqueous solutions, PFP esters are less prone to it, resulting in more efficient conjugation reactions. broadpharm.combroadpharm.combroadpharm.com The rate of hydrolysis is dependent on the pH of the solution, increasing as the pH rises. windows.net Consequently, conjugation reactions are typically performed in buffers with a pH range of 7 to 9, such as phosphate, HEPES, or borate buffers. windows.netbroadpharm.com Buffers containing primary amines, like Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the PFP ester. broadpharm.combroadpharm.com

Studies have shown that the pentafluorophenol byproduct is less nucleophilic than the N-hydroxysuccinimide byproduct, which is advantageous as it is less likely to interfere with the desired conjugation reaction. thieme-connect.com Due to the hydrophobic nature of the PFP ester, the reagent is typically first dissolved in a minimal amount of a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) before being added to the aqueous protein solution. broadpharm.combroadpharm.com

| Feature | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester |

|---|---|---|

| Target Group | Primary and secondary amines (-NH₂) | Primary amines (-NH₂) |

| Reaction Product | Stable amide bond | Stable amide bond |

| Byproduct | Pentafluorophenol (PFP-OH) | N-hydroxysuccinimide (NHS) |

| Hydrolytic Stability | Higher; less susceptible to hydrolysis in aqueous solutions. wikipedia.orgresearchgate.net | Lower; more readily hydrolyzes, especially as pH increases above 7. researchgate.net |

| Optimal pH Range | 7.0 - 9.0 windows.netbroadpharm.com | 7.0 - 8.0 |

| Efficiency in Aqueous Buffer | Generally more efficient due to lower rate of hydrolysis. broadpharm.combroadpharm.com | Less efficient due to competing hydrolysis. researchgate.net |

Integration with Click Chemistry Moieties (e.g., BCN) for Orthogonal Ligation

While this compound is a homobifunctional linker, its underlying chemistry is foundational to more advanced heterobifunctional linkers that integrate PFP esters with "click chemistry" moieties for orthogonal ligation strategies. Orthogonal chemistry involves a set of highly specific and reliable reactions that occur in the presence of various other functional groups without side reactions. rsc.org

A prominent example involves combining a PFP ester with a bicyclononyne (BCN) group. synaffix.com BCN is a strained alkyne that can participate in highly efficient, metal-free click reactions, most notably the strain-promoted alkyne-azide cycloaddition (SPAAC). synaffix.comchemrxiv.org This reaction occurs between the strained BCN alkyne and an azide-functionalized molecule to form a stable triazole ring. synaffix.com The reaction is considered bioorthogonal, as neither BCN nor azide groups are typically found in biological systems, ensuring the reaction proceeds with high specificity. rsc.orgsynaffix.com

In a typical orthogonal ligation strategy, a heterobifunctional linker such as BCN-PEG-PFP ester is used.

Amine Reaction: The PFP ester end of the linker reacts with a primary amine on a biomolecule (e.g., a lysine residue on an antibody), forming a stable amide bond. This step functionalizes the biomolecule with a BCN group.

Orthogonal Click Reaction: The BCN-functionalized biomolecule is then introduced to a second molecule that has been tagged with an azide group. The BCN and azide groups react selectively via SPAAC to ligate the two molecules. nih.gov

This two-step approach allows for the precise and modular construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) or synthetic antibodies. nih.govacs.orgmedchemexpress.com The BCN moiety can also undergo other click reactions, such as an inverse-electron-demand Diels-Alder reaction with a tetrazine, further expanding the versatility of this approach. rsc.orgacs.org The PEG2 spacer in the linker provides spatial separation between the conjugated molecules and maintains hydrophilicity. broadpharm.com

| Reaction Type | BCN Reacts With... | Resulting Linkage | Key Features |

|---|---|---|---|

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide (-N₃) | Stable Triazole | Metal-free, bioorthogonal, highly efficient. synaffix.comchemrxiv.org |

| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Nitrone | Isoxazoline | Metal-free, bioorthogonal, expands click chemistry toolbox. chemrxiv.org |

| Inverse-Electron-Demand Diels-Alder | Tetrazine | Fused Dihydropyridazine | Extremely fast reaction kinetics, bioorthogonal. rsc.orgacs.org |

Advanced Bioconjugation Strategies Employing Bis-peg2-pfp Ester

Conjugation to Biomolecules for Research Applications

Bis-PEG2-PFP ester is a homobifunctional crosslinking reagent that plays a significant role in modern bioconjugation. Its structure features two pentafluorophenyl (PFP) ester groups at either end of a two-unit polyethylene glycol (PEG) spacer. broadpharm.comconju-probe.com This configuration allows for the covalent attachment of amine-containing molecules. windows.net The PFP esters are highly reactive towards primary amines, such as those found on the surface of proteins, to form stable amide bonds. broadpharm.comwikipedia.org A key advantage of PFP esters over other amine-reactive reagents, like N-hydroxysuccinimide (NHS) esters, is their increased stability in aqueous solutions, making them less susceptible to hydrolysis during conjugation reactions. wikipedia.orgbroadpharm.comaxispharm.com This enhanced stability often leads to more efficient and reliable bioconjugation. broadpharm.com

The integrated PEG spacer is hydrophilic, which helps to increase the water solubility of the resulting conjugate. broadpharm.combiochempeg.com This property is particularly beneficial when working with hydrophobic molecules or when aiming to prevent aggregation of the final product. windows.net The defined length of the PEG2 spacer provides precision in controlling the distance between the conjugated molecules. windows.net

Modification of Amine-Containing Surfaces and Substrates

This compound is also employed in the modification of surfaces and substrates that have been functionalized with primary amines. broadpharm.com This is a common strategy in the development of biosensors, microarrays, and other diagnostic platforms where the immobilization of biomolecules is required. The surface, often glass, gold, or a polymer, is first treated to introduce amine groups. Subsequently, it can be reacted with a homobifunctional crosslinker like this compound.

One of the PFP ester groups reacts with an amine on the surface, leaving the other PFP ester group available to bind an amine-containing biomolecule, such as a protein, peptide, or modified oligonucleotide. broadpharm.com This creates a stable, covalent linkage between the biomolecule and the surface. The PEG spacer in the linker serves to distance the immobilized biomolecule from the surface, which can help to maintain its native conformation and activity by reducing steric hindrance and non-specific interactions with the surface. windows.net This approach is crucial for creating functional and reliable surfaces for a wide range of biological research and diagnostic applications.

PEGylation Methodologies Using this compound

PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, is a widely used strategy to improve the properties of biomolecules. This compound is a specific reagent used in PEGylation, offering the advantages of a defined PEG linker and reactive PFP ester groups. axispharm.com

Mitigating Aggregation in Bioconjugation Systems

Aggregation of biomolecules during and after conjugation is a common problem that can lead to loss of activity and the formation of unwanted precipitates. The PEG spacer of this compound can help to mitigate aggregation. windows.net By creating a hydrophilic shell around the conjugated molecule, the PEG chain can prevent intermolecular interactions that lead to aggregation. windows.net This is especially beneficial when working with high concentrations of proteins or other biomolecules. The use of PEG linkers has been shown to reduce the tendency of conjugates to aggregate during storage, thereby improving their shelf-life and reliability. windows.net

Impact of PEG Spacer Length on Conjugation Outcomes

The length of the polyethylene glycol (PEG) spacer in crosslinkers like this compound plays a critical role in the outcomes of bioconjugation reactions. These spacers, which are hydrophilic and flexible, can significantly influence the properties of the resulting conjugate, including its solubility, stability, and biological activity. thermofisher.cominterchim.fr

The incorporation of PEG spacers generally enhances the water solubility of both the crosslinking reagent and the final conjugate, which is advantageous when working with biomolecules that may have limited solubility in aqueous buffers. thermofisher.cominterchim.fr This increased hydrophilicity can also minimize the aggregation of conjugates, a common issue that can affect their function and storage. windows.net Furthermore, PEG spacers are known to reduce the immunogenicity of the conjugate, making them valuable in the development of therapeutic agents. thermofisher.comwindows.net

However, the effect of PEG length is not always linear. Research has shown that there can be an optimal PEG length for a desired outcome. For instance, in the context of antibody-drug conjugates (ADCs), intermediate-length PEG spacers (6, 8, and 12 units) resulted in higher drug loading compared to both shorter (4 units) and longer (24 units) spacers. rsc.org This suggests that while a certain degree of spacing is beneficial, excessively long PEG chains might introduce steric hindrance or other undesirable effects that can negatively impact conjugation efficiency or the biological activity of the final product. nih.gov The flexibility of the PEG chain, for example, could potentially mask the biologically active site of a peptide or protein, thereby impairing its binding affinity. nih.gov

The precise, defined length of the PEG spacer in reagents like this compound, as opposed to heterogeneous mixtures of different PEG chain lengths, allows for greater precision in optimizing and characterizing crosslinking applications. windows.net This homogeneity ensures that the distance between the conjugated molecules is controlled, which is crucial for applications like structural studies of proteins and protein-protein interactions. windows.netsigmaaldrich.comscientificlabs.ie

The following table summarizes the impact of PEG spacer characteristics on bioconjugation:

| Feature of PEG Spacer | Impact on Conjugation Outcome | Supporting Evidence |

| Presence of PEG | Increases water-solubility of reagent and conjugate. thermofisher.cominterchim.frwindows.net | PEGylated compounds are more hydrophilic, reducing the need for organic solvents. interchim.fr |

| Minimizes aggregation of conjugates. windows.net | The hydrophilic nature of PEG prevents protein-protein aggregation. windows.net | |

| Reduces immunogenicity. thermofisher.comwindows.net | PEG spacers can shield the conjugate from the host's immune system. thermofisher.comwindows.net | |

| Length of PEG Spacer | Influences hydrophilicity and biodistribution. nih.gov | A study showed a small increase in hydrophilicity when increasing the PEG spacer from 2 to 3 units. nih.gov |

| Can be optimized for specific applications like drug loading. rsc.org | Intermediate PEG lengths (6-12 units) showed higher drug loading in ADCs than shorter or longer chains. rsc.org | |

| Can potentially mask active sites if too long. nih.gov | The flexibility of long PEG chains may sterically hinder the binding site of a biomolecule. nih.gov | |

| Homogeneity of PEG | Allows for precise distance control between conjugated molecules. windows.netsigmaaldrich.comscientificlabs.ie | Reagents with discrete PEG lengths provide greater precision in crosslinking applications. windows.net |

Homobifunctional and Heterobifunctional Labeling Approaches

Crosslinking reagents can be broadly categorized as homobifunctional or heterobifunctional, based on the reactivity of their terminal functional groups. thermofisher.comthermofisher.com this compound falls into the category of homobifunctional crosslinkers. windows.netbroadpharm.com

Design Principles for Homobifunctional Crosslinking

Homobifunctional crosslinkers, such as this compound, possess two identical reactive groups at either end of a spacer arm. thermofisher.comresearchgate.net In the case of this compound, these are pentafluorophenyl (PFP) esters. windows.netbroadpharm.com The primary design principle behind these reagents is to connect molecules by reacting with the same type of functional group on each molecule. researchgate.net

The PFP esters in this compound are highly reactive towards primary amines, such as the ε-amine of lysine residues and the N-termini of proteins. windows.netthieme-connect.com This reaction, which typically occurs at a pH of 7-9, forms a stable and irreversible amide bond. windows.netbroadpharm.com A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their greater stability in aqueous solutions, making them less prone to hydrolysis, which is a major competing reaction. scientificlabs.iebroadpharm.comthieme-connect.com This increased stability can lead to higher reaction efficiency. axispharm.com

The general principles of using a homobifunctional crosslinker like this compound involve a one-step reaction procedure. thermofisher.com When added to a solution containing the target molecules, the crosslinker will randomly form covalent bonds between accessible amine groups that are within the proximity defined by the spacer arm length. thermofisher.comresearchgate.net This approach is particularly useful for applications such as:

Studying protein structure: By crosslinking nearby residues, information about the three-dimensional conformation of a protein can be obtained. windows.net

Analyzing protein-protein interactions: It can capture and "fix" transient interactions between proteins in a complex. windows.netresearchgate.net

Creating protein conjugates: This can involve linking a protein to another protein or to a small molecule that also contains a primary amine. researchgate.netthieme-connect.com

A significant consideration in homobifunctional crosslinking is the potential for creating a mixture of products, including intramolecular crosslinks (within the same molecule), intermolecular crosslinks (between different molecules), and polymerization. thermofisher.comresearchgate.net The concentration of the crosslinker and the protein are critical parameters that need to be optimized to favor the desired outcome and minimize unwanted side reactions. pnas.org

Integration of this compound in Heterobifunctional Systems

While this compound is inherently a homobifunctional crosslinker, its PFP ester functionality can be integrated into heterobifunctional strategies. broadpharm.com Heterobifunctional crosslinkers have two different reactive groups, allowing for sequential, multi-step conjugation reactions. thermofisher.com This provides greater control over the conjugation process and can minimize the formation of undesired products. thermofisher.com

The PFP ester group of this compound can serve as one of the reactive ends in a custom-synthesized heterobifunctional reagent. For example, a molecule could be designed with a PFP ester at one end and a different reactive group, such as a maleimide or an azide, at the other. axispharm.comthermofisher.com

PFP ester and Maleimide: A heterobifunctional crosslinker with a PFP ester and a maleimide group would allow for the specific conjugation of an amine-containing molecule to a sulfhydryl-containing molecule (e.g., a cysteine residue in a protein). thermofisher.com The PFP ester would react with the amine, and the maleimide would react with the sulfhydryl group. thermofisher.com

PFP ester and Azide/Alkyne: The integration of a PFP ester with a group suitable for "click chemistry," such as an azide or an alkyne, opens up possibilities for highly specific and efficient ligations. axispharm.com For instance, an Azido-PEG-PFP ester could first react with an amine-containing biomolecule, introducing an azide group. axispharm.com This azide-modified molecule could then be specifically conjugated to a molecule containing an alkyne group through a copper-catalyzed or strain-promoted cycloaddition reaction. medchemexpress.com

The use of PFP esters in such heterobifunctional systems is advantageous due to their stability and reactivity with amines. broadpharm.comthieme-connect.com This allows for the initial, controlled modification of an amine-containing component before proceeding with the second, orthogonal reaction. This step-wise approach is central to the design of complex bioconjugates like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where precise control over the linkage of different molecular entities is crucial. medchemexpress.comfujifilm.comglpbio.commedchemexpress.com this compound itself has been identified as a useful linker in the synthesis of ADCs and PROTACs. fujifilm.comglpbio.commedchemexpress.com

Applications in Chemical Biology and Materials Science Research

The bifunctional chemical compound Bis-PEG2-PFP ester serves as a critical building block in the development of advanced therapeutic and research agents. Its unique architecture, featuring two reactive pentafluorophenyl (PFP) ester groups separated by a two-unit polyethylene glycol (PEG) spacer, allows for its application in the sophisticated engineering of complex biomolecules. The primary areas of its utility are in the construction of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Design Considerations and Structure-activity Relationships in Research Applications

Role of PEG2 Spacer in Modulating Conjugate Properties

The inclusion of a short, hydrophilic diethylene glycol (PEG2) spacer is a key design element of Bis-PEG2-PFP ester, significantly influencing the characteristics of the final conjugate. broadpharm.com This spacer imparts both steric flexibility and hydrophilicity, which are critical factors in biological systems.

Steric Flexibility and Accessibility of Reactive Sites

The PEG2 spacer introduces a degree of rotational freedom and flexibility between the two reactive PFP ester groups. This flexibility can be advantageous in several ways:

Reduced Steric Hindrance: The spacer arm physically separates the target molecules being crosslinked, which can minimize steric clashes that might otherwise prevent or hinder the conjugation reaction, especially when dealing with large biomolecules like proteins. scbt.comnih.govlifetein.com

Improved Accessibility: The flexible nature of the PEG chain allows the reactive PFP ester groups to better orient themselves and access target amine groups on the surface of biomolecules, potentially leading to higher conjugation yields. chempep.com In complex structures, such as proteins with recessed or sterically crowded amine-containing residues (like lysine), the spacer can act as a "reaching arm" to facilitate the reaction. lifetein.com

Conformational Freedom: The flexibility of the PEG linker allows the conjugated molecules to maintain a degree of independent motion, which can be crucial for preserving their biological activity. nih.govchempep.com

Research has shown that the length of the PEG spacer can be a critical parameter. While longer PEG chains can offer greater flexibility and solubility, a shorter PEG2 spacer, as found in this compound, can be optimal in specific applications. For instance, in the context of antibody-drug conjugates (ADCs), a PEG2 spacer was found to be as effective as longer spacers in preventing aggregation while allowing for more efficient conjugation. rsc.org

Hydrophilicity and its Impact on Biological Milieu Compatibility

Polyethylene glycol is well-known for its hydrophilic nature, a property conferred by the repeating ethylene oxide units that can form hydrogen bonds with water molecules. chempep.comrsc.orghydromer.com The incorporation of the PEG2 spacer in this compound imparts several beneficial hydrophilic properties:

Enhanced Aqueous Solubility: The PEG linker increases the water solubility of the crosslinker itself and, more importantly, can improve the solubility of the resulting conjugate. broadpharm.comaxispharm.com This is particularly important when working with hydrophobic molecules or when the conjugation process might otherwise lead to aggregation and precipitation of the product. rsc.org

Biocompatibility: PEG is generally considered biocompatible and non-immunogenic, which is a significant advantage for in vivo applications or assays involving live cells. scbt.comchempep.com The hydrophilic PEG chains can create a hydration layer around the conjugate, which can shield it from interactions with other biological components and reduce non-specific binding. hydromer.comnih.gov

The hydrophilicity of the PEG spacer can also play a role in mitigating potential immunogenicity issues, such as the formation of anti-PEG antibodies, by influencing the conformation and presentation of the PEG chain. nih.gov

Influence of PFP Ester Reactivity on Conjugation Efficiency

The choice of the pentafluorophenyl (PFP) ester as the amine-reactive group in this compound is a critical factor determining its reactivity and the efficiency of the conjugation process. PFP esters offer distinct advantages over other common amine-reactive functionalities, such as N-hydroxysuccinimide (NHS) esters.

Optimization of pH Conditions for Amine Reactions

The reaction between PFP esters and primary amines to form stable amide bonds is highly pH-dependent. windows.net The primary target for this reaction on proteins is the ε-amino group of lysine residues and the N-terminal α-amino group. mit.educreative-proteomics.com

Optimal pH Range: The optimal pH for the reaction of PFP esters with primary amines is typically in the range of 7.2 to 8.5. precisepeg.com Some sources suggest a broader range of 7 to 9. broadpharm.combroadpharm.com At a slightly basic pH, the amine groups are deprotonated and thus more nucleophilic, facilitating their attack on the electrophilic carbonyl carbon of the PFP ester. tocris.com

Effect of Lower pH: At pH values below 7, the reactivity of the amine groups decreases as they become protonated, which can significantly slow down or inhibit the conjugation reaction. precisepeg.com

Effect of Higher pH: While a more alkaline pH increases the nucleophilicity of the amine, it also increases the rate of hydrolysis of the PFP ester, where the ester reacts with water instead of the target amine. windows.netprecisepeg.com This competing hydrolysis reaction reduces the efficiency of the conjugation. windows.net

Therefore, careful control of the reaction buffer pH is essential to maximize the yield of the desired conjugate. Buffers free of primary amines, such as phosphate-buffered saline (PBS), should be used to avoid competition with the target molecule. broadpharm.combroadpharm.com

Minimization of Side Reactions and Byproduct Formation

A key advantage of PFP esters is their relative stability towards hydrolysis compared to NHS esters. broadpharm.combroadpharm.comwikipedia.org This increased hydrolytic stability means that PFP esters have a longer half-life in aqueous solutions, allowing for more efficient conjugation reactions with higher yields. thieme-connect.comresearchgate.netaxispharm.com

Reduced Hydrolysis: The lower susceptibility of PFP esters to hydrolysis minimizes the formation of the inactive, hydrolyzed crosslinker, ensuring that a greater proportion of the reagent is available to react with the target amine. broadpharm.combroadpharm.com

Byproduct Considerations: The byproduct of the PFP ester reaction is pentafluorophenol (PFP-OH). It has been reported that PFP-OH is less nucleophilic than N-hydroxysuccinimide (the byproduct of NHS ester reactions) and is less likely to interfere with the desired reaction. thieme-connect.com

To further minimize side reactions, it is recommended to dissolve the this compound reagent immediately before use and to avoid preparing stock solutions for long-term storage, as the PFP moiety is moisture-sensitive. broadpharm.combroadpharm.com Any unreacted PFP ester can be quenched by adding a buffer containing primary amines, such as Tris. precisepeg.com

Comparative Analysis of this compound with Other Amine-Reactive Linkers

This compound belongs to the class of homobifunctional, amine-reactive crosslinkers. thermofisher.com Its performance can be benchmarked against other linkers with similar or different reactive groups and spacer arms.

| Feature | This compound | NHS Esters (e.g., BS(PEG)n) | Imidoesters |

| Reactive Group | Pentafluorophenyl (PFP) ester | N-hydroxysuccinimide (NHS) ester | Imidoester |

| Target | Primary and secondary amines broadpharm.combpsbioscience.com | Primary amines creative-proteomics.com | Primary amines thermofisher.com |

| Bond Formed | Amide windows.net | Amide creative-proteomics.com | Amidine thermofisher.com |

| Optimal pH | 7.2 - 8.5 precisepeg.com | 7.0 - 9.0 broadpharm.com | 8.0 - 10.0 thermofisher.com |

| Hydrolytic Stability | Higher than NHS esters thieme-connect.comresearchgate.net | Lower than PFP esters thieme-connect.comresearchgate.net | Short half-life, especially at lower pH thermofisher.com |

| Byproduct | Pentafluorophenol (PFP-OH) thieme-connect.com | N-hydroxysuccinimide (NHS) thieme-connect.com | N/A |

| Spacer | PEG2 (hydrophilic) broadpharm.com | Varies (e.g., PEG, alkyl chains) thermofisher.com | Varies |

| Key Advantage | Greater stability in aqueous solutions leading to potentially higher efficiency. broadpharm.combroadpharm.com | Widely used and well-characterized. creative-proteomics.com | Can be used under more alkaline conditions. |

| Key Disadvantage | Can be more hydrophobic than some NHS esters. researchgate.net | More susceptible to hydrolysis. researchgate.net | Potential for side reactions at pH < 10. thermofisher.com |

PFP Esters vs. NHS Esters: The most direct comparison is with NHS ester-based linkers. While both react with primary amines to form stable amide bonds, the greater hydrolytic stability of PFP esters is a significant advantage, often leading to more efficient reactions. broadpharm.combroadpharm.comthieme-connect.com However, PFP esters can be somewhat more hydrophobic than their NHS counterparts. researchgate.net

PFP Esters vs. Imidoesters: Imidoesters react with primary amines to form amidine bonds and are typically used at a more alkaline pH (8-10). thermofisher.com Below this range, they can be prone to side reactions. The amidine bond also introduces a positive charge, which may or may not be desirable depending on the application.

Homobifunctional vs. Heterobifunctional Linkers: this compound is a homobifunctional crosslinker, meaning it has identical reactive groups at both ends. thermofisher.com This is suitable for polymerizing monomers or for intramolecular crosslinking. In contrast, heterobifunctional crosslinkers possess two different reactive groups (e.g., an NHS ester and a maleimide), allowing for controlled, stepwise conjugation of two different molecules. thermofisher.com

Advantages and Limitations in Specific Research Contexts

This compound is a homobifunctional crosslinking agent, meaning it has identical reactive groups at both ends of a spacer. windows.netbiosynth.com These reactive groups, pentafluorophenyl esters, target primary amines found at the N-terminus of proteins and in the side chains of lysine residues, forming stable amide bonds. windows.netbroadpharm.com This reactivity makes it a valuable tool in various research areas, including the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.comglpbio.com However, its effectiveness is highly dependent on the specific research application, presenting both clear advantages and notable limitations.

Advantages:

Enhanced Hydrolytic Stability: One of the most significant advantages of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their greater stability in aqueous solutions. sigmaaldrich.combroadpharm.comthieme-connect.com PFP esters are less susceptible to hydrolysis, which is a major competing reaction during conjugation. windows.netbroadpharm.comaxispharm.com This increased stability is beneficial for multi-step or large-scale conjugation reactions where longer reaction times may be necessary.

Improved Solubility: The hydrophilic polyethylene glycol (PEG) spacer arm significantly improves the water solubility of both the reagent and the resulting bioconjugate. windows.netbroadpharm.combroadpharm.comaxispharm.com This is a key advantage over linkers with purely hydrocarbon spacers, which can cause aggregation and precipitation of the conjugate, especially when working with hydrophobic molecules. youtube.com

Biocompatibility and Reduced Immunogenicity: The PEG component is well-known for its biocompatibility, and its inclusion in a linker can help reduce the immunogenic response to the conjugate. windows.netbroadpharm.comaxispharm.com It can also shield the conjugated molecule from proteolytic enzymes, potentially increasing its stability in biological systems. biosyn.com

Defined Structure for Precision: this compound is a discrete PEG compound, meaning it has a precisely defined structure and molecular weight (538.3 g/mol ). biosynth.combroadpharm.com This homogeneity provides greater precision in optimizing and characterizing crosslinking applications, allowing for more reproducible results compared to polydisperse PEG reagents which are mixtures of different chain lengths. windows.netschem.jp

Limitations:

Steric Hindrance: The relatively short, two-unit PEG spacer may create steric hindrance, limiting its ability to connect bulky biomolecules or to reach amine groups that are buried within a protein's three-dimensional structure. In such cases, a crosslinker with a longer PEG chain may be more effective. youtube.com

pH Sensitivity: The crosslinking reaction with PFP esters is pH-dependent and most efficient at a pH of 7-9. windows.net However, the rate of hydrolysis also increases with pH, creating a narrower optimal window for the reaction. windows.net This is particularly a concern in dilute protein solutions where the competing hydrolysis reaction can significantly lower the conjugation efficiency. windows.net

Non-Specific Conjugation: As an amine-reactive reagent, this compound will react with any accessible primary amine on a protein's surface. windows.net Since proteins, especially antibodies, typically have multiple lysine residues, this results in a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs) and different conjugation sites. biosyn.comrsc.orgamericanpharmaceuticalreview.com This heterogeneity complicates analysis and can lead to inconsistent biological activity. rsc.org

Table 1: Interactive Comparison of PFP and NHS Esters for Bioconjugation

| Feature | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | Significance in Research |

|---|---|---|---|

| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | Both react with primary amines to form stable amide bonds. windows.netthermofisher.com |

| Hydrolytic Stability | Higher; less susceptible to hydrolysis in aqueous buffers. sigmaaldrich.combroadpharm.com | Lower; hydrolyzes more rapidly, especially at neutral to basic pH. | PFP esters offer a wider time window for conjugation, which is advantageous for complex or slow reactions. |

| Reactivity | Highly reactive towards primary amines. nih.gov | Highly reactive towards primary amines. thermofisher.com | Both are effective for amine modification, but PFP esters are often considered more reactive. sigmaaldrich.com |

| Byproduct | Pentafluorophenol | N-hydroxysuccinimide | Both byproducts can be removed via dialysis or desalting. thermofisher.com |

| Common Applications | Peptide synthesis, bioconjugation (ADCs, PROTACs), surface modification. medchemexpress.combroadpharm.comnih.gov | Protein labeling, bioconjugation, immobilization. thermofisher.com | PFP esters are increasingly used where stability is a critical concern. thieme-connect.com |

Strategies for Linker Selection in Complex Bioconjugations

The selection of an appropriate linker is a critical decision in the design of complex bioconjugates like ADCs, as the linker profoundly impacts the conjugate's potency, stability, solubility, and pharmacokinetic properties. bocsci.combroadpharm.com this compound represents one specific choice—a non-cleavable, homobifunctional, short-chain PEGylated linker. medchemexpress.comglpbio.com The optimal strategy involves a multi-faceted evaluation of the linker's characteristics in the context of the specific antibody, payload, and therapeutic goal.

Cleavable vs. Non-Cleavable Linkers: A primary consideration is the mechanism of payload release. americanpharmaceuticalreview.comnjbio.com

Non-Cleavable Linkers , such as this compound, form a highly stable bond between the antibody and the payload. bocsci.com The payload is typically released only after the entire antibody-drug conjugate is internalized by the target cell and the antibody component is degraded in the lysosome. bocsci.comnjbio.com This can lead to a more stable conjugate in circulation.

Cleavable Linkers are designed to break and release the payload in response to specific conditions within the target cell, such as a lower pH, the presence of specific enzymes (e.g., cathepsins), or a high concentration of reducing agents like glutathione. njbio.com The choice depends on the payload's mechanism of action and whether the linker-payload metabolite is active. njbio.com

Spacer Arm Length and Composition: The spacer arm connects the reactive ends of the linker and its properties are crucial.

Length: Longer spacer arms can overcome steric hindrance, providing better access to conjugation sites on a protein. youtube.comthermofisher.com However, excessively long linkers might introduce too much flexibility or lead to undesirable non-specific interactions. thermofisher.com Utilizing discrete PEG linkers of varying lengths (e.g., PEG2, PEG4, PEG8) allows for a systematic study to find the optimal length for a given application. windows.netbroadpharm.com

Composition: The chemical makeup of the spacer dictates its physical properties. PEG linkers are widely used to increase the hydrophilicity and water solubility of the entire conjugate, which is especially important when dealing with highly hydrophobic drug payloads that are prone to aggregation. broadpharm.comamericanpharmaceuticalreview.combocsci.com This can improve the pharmacokinetic profile and allow for a higher drug-to-antibody ratio (DAR) without compromising stability. americanpharmaceuticalreview.com Alternatives to simple hydrocarbon chains include more rigid structures like aromatic groups, though these tend to be very hydrophobic. biosyn.com

Conjugation Chemistry and Site-Selectivity: The reactive groups on the linker determine which amino acid residues on the protein will be modified.

Amine-reactive chemistry (e.g., PFP or NHS esters) targets lysine residues. windows.net While effective, the abundance of lysines on most antibodies leads to a heterogeneous product. rsc.org

Thiol-reactive chemistry targets cysteine residues. This can offer more control, especially if cysteines are introduced at specific sites through protein engineering (e.g., THIOMAB® technology), leading to a more homogeneous ADC with a defined DAR. rsc.org

Site-Specific ("Click") Chemistry: Modern strategies increasingly employ bioorthogonal reactions, such as those involving non-canonical amino acids or enzymatic modifications, to achieve precise, site-selective conjugation. nih.gov This yields a homogeneous product, which is highly desirable for therapeutic applications to ensure a consistent safety and efficacy profile. rsc.orgnih.gov

Table 2: Interactive Data Table on Factors in Linker Selection for Complex Bioconjugations

| Factor | Key Considerations | Example Strategy | Rationale |

|---|---|---|---|

| Payload Release | Stability in circulation vs. efficient release at the target site. njbio.com | Choose a non-cleavable linker (like this compound) for payloads active after antibody degradation. | Maximizes stability and reduces premature payload release, potentially lowering off-target toxicity. bocsci.comnjbio.com |

| Solubility & Aggregation | Hydrophobicity of the payload; desired drug-to-antibody ratio (DAR). americanpharmaceuticalreview.com | Incorporate a hydrophilic PEG spacer into the linker design. | PEG enhances the water solubility of the final conjugate, preventing aggregation and improving pharmacokinetics. broadpharm.comamericanpharmaceuticalreview.combocsci.com |

| Steric Hindrance | Accessibility of the target functional group on the biomolecule. | Vary the length of the PEG spacer arm (e.g., PEG2 vs. PEG8 vs. PEG12). | A longer spacer can better bridge the distance to a sterically hindered conjugation site. youtube.comthermofisher.com |

| Product Homogeneity | Need for a defined DAR and consistent product profile. rsc.org | Move from non-specific lysine conjugation to site-specific methods (e.g., engineered cysteines or click chemistry). | Achieves a homogeneous product, which simplifies characterization and leads to more predictable in vivo behavior. rsc.orgnih.gov |

Challenges and Future Directions in Bis-peg2-pfp Ester Research

Addressing Byproduct Formation in Complex Conjugation Systems

A significant challenge in the use of homobifunctional crosslinkers like Bis-PEG2-PFP ester is the potential for the formation of undesired byproducts. These side reactions can complicate purification processes and reduce the yield of the target conjugate.

When conjugating two different molecules, a primary concern is the formation of homodimers through self-conjugation or intramolecular cross-linking, which can lead to polymerization and precipitation. youtube.com A major issue with homobifunctional crosslinkers is controlling the stoichiometry to prevent di-conjugation, where a single linker molecule reacts with two molecules of the same protein or biomolecule instead of linking two different target molecules.

Several strategies can be employed to minimize these undesired side products:

Stoichiometric Control: Carefully controlling the molar ratio of the reactants is crucial. Using a precise 1:1 molar ratio of the biomolecules to be conjugated can favor the formation of the desired heterodimer. However, in practice, a slight excess of one component may be used to drive the reaction to completion, requiring careful optimization. precisepeg.com

Controlled Addition: The method of reagent addition can significantly influence the reaction outcome. Dropwise or slow addition of the this compound solution to the biomolecule mixture can help to suppress over-conjugation and the formation of di-PEGylated byproducts. researchgate.net

Reaction pH Modulation: The pH of the reaction buffer can be adjusted to control the reactivity of specific functional groups. thenativeantigencompany.com For reactions with primary amines, a pH range of 7.2–8.5 is generally optimal for the PFP ester reaction. precisepeg.com Operating at the lower end of this range can sometimes help to minimize side reactions by reducing the rate of hydrolysis of the ester.

Two-Step Sequential Reactions: Although this compound is a homobifunctional linker, a two-step reaction strategy can be adopted in some cases. This involves reacting the linker with the first biomolecule in excess to ensure that most linker molecules are attached at only one end. After removing the excess unreacted first biomolecule, the second biomolecule is introduced to react with the remaining active PFP ester group. korambiotech.comwindows.net

Quenching: After the desired reaction time, a quenching reagent such as Tris buffer can be added to deactivate any remaining excess PFP ester, preventing further reactions. precisepeg.com

Table 1: Strategies to Minimize Byproduct Formation

| Strategy | Description | Key Considerations |

|---|---|---|

| Stoichiometric Control | Adjusting the molar ratio of reactants to favor the desired product. | Requires careful optimization; a slight excess of one component may be necessary. |

| Controlled Addition | Slow, dropwise addition of the crosslinker to the reaction mixture. | Can suppress over-conjugation and di-PEGylated byproducts. |

| pH Modulation | Optimizing the pH of the reaction buffer (typically 7.2-8.5 for PFP esters). | Lower pH can reduce reactivity, while higher pH increases hydrolysis. |

| Two-Step Reaction | Reacting the linker sequentially with the two biomolecules. | Involves purification after the first step to remove excess reactants. |

| Quenching | Adding a reagent (e.g., Tris buffer) to deactivate unreacted crosslinker. | Prevents further unwanted reactions after the desired conjugation is complete. |

Enhancing Reaction Robustness in Diverse Research Environments

The efficiency and reproducibility of conjugation reactions using this compound can be influenced by the specific experimental conditions, including the choice of solvents and the presence of water.

The stability of the PFP ester is a critical factor for successful conjugation. While PFP esters are known to be more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, they are still susceptible to degradation in aqueous environments, a reaction that competes with the desired amidation. precisepeg.comthieme-connect.comaxispharm.com

Aqueous Stability: In aqueous buffers, the rate of hydrolysis of PFP esters increases with higher pH. windows.net Therefore, maintaining the pH in the recommended range of 7.2-8.5 is important for balancing reactivity with stability. precisepeg.com For sensitive biomolecules, performing the reaction at 4°C overnight can be a viable strategy. precisepeg.com

Organic Solvents: this compound is often dissolved in an organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer. precisepeg.comwindows.net This is necessary because the linker itself may not be readily soluble in aqueous solutions at high concentrations. windows.net It is important to use anhydrous solvents for the initial dissolution to prevent premature hydrolysis. The final concentration of the organic co-solvent in the reaction mixture should typically be kept low (e.g., 5-10%) to avoid denaturation of proteins or other sensitive biomolecules. precisepeg.com

Co-solvents: For biomolecules that have poor solubility in aqueous buffers, the use of an organic-aqueous co-solvent system (e.g., 20% DMSO in PBS) can be beneficial. This can help to maintain the solubility of all reactants while reducing the activity of water, thereby slowing the rate of hydrolysis.

Table 2: Stability and Handling of this compound in Different Solvents

| Solvent Type | Role | Key Considerations |

|---|---|---|

| Aqueous Buffers (e.g., PBS, HEPES) | Primary reaction medium for bioconjugation. | PFP ester hydrolysis is a competing reaction; rate increases with pH. Optimal pH is typically 7.2-8.5. |

| Organic Solvents (e.g., DMSO, DMF) | Used to dissolve the PFP ester before addition to the aqueous reaction. | Must be anhydrous to prevent premature hydrolysis. Final concentration in the reaction should be minimized (typically <10%) to avoid biomolecule denaturation. |

| Aqueous-Organic Co-solvents | Used when reactants have poor aqueous solubility. | Can enhance solubility and reduce water activity, thereby slowing hydrolysis. |

Development of Novel this compound Analogues for Specialized Applications

While this compound is a valuable tool, there is growing interest in developing new analogs with modified properties to meet the demands of increasingly complex and specialized applications.

The PEG spacer in this compound contributes to its water solubility. broadpharm.com Modifying the length and structure of this PEG chain can impart new properties to the crosslinker.

Longer PEG Chains: Increasing the number of PEG units in the linker (e.g., Bis-PEG4-PFP ester, Bis-PEG8-PFP ester) can further enhance the water solubility and biocompatibility of the resulting conjugate. youtube.combroadpharm.com Longer PEG chains can also provide greater spatial separation between the conjugated molecules, which may be advantageous in applications where steric hindrance is a concern.

Branched PEG Chains: The development of branched PEG PFP esters represents another avenue of innovation. axispharm.com Branched structures can create unique three-dimensional architectures in the final conjugate, potentially influencing its hydrodynamic volume, pharmacokinetic properties, and biological activity.

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Integrating the amine-reactive PFP ester functionality with other bioorthogonal handles can create powerful heterobifunctional linkers for multi-step, highly specific labeling strategies.

Click Chemistry: PFP esters can be incorporated into linkers that also contain a group for click chemistry, such as an alkyne or an azide. For example, a linker could have a PFP ester on one end and a DBCO (dibenzocyclooctyne) group on the other for strain-promoted alkyne-azide cycloaddition (SPAAC). axispharm.com This would allow for the initial conjugation to an amine-containing molecule via the PFP ester, followed by a highly specific click reaction with an azide-tagged molecule.

Tetrazine Ligation: Another powerful bioorthogonal reaction is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne (e.g., trans-cyclooctene or cyclooctyne). PFP ester-containing linkers that also incorporate a tetrazine or a strained alkyne would enable dual-mode conjugation strategies. axispharm.com For instance, a protein could be modified with the PFP ester end of the linker, and the tetrazine end could then be used to specifically label a cell or another molecule bearing a strained alkene.

Photoreactive Crosslinkers: Combining PFP esters with photo-activatable groups like aryl azides could allow for temporally controlled conjugations. thermofisher.com The PFP ester could be reacted first under standard conditions, and the photoreactive group could then be activated by UV light at a specific time and location to initiate the second conjugation step. thermofisher.com

Exploration of Longer or Branched PEG Chains

Advanced Methodologies for Controlled and Reversible Conjugation

The formation of an amide bond from the reaction of a PFP ester with a primary amine is generally considered irreversible under physiological conditions. broadpharm.com This stability is often a desired trait, but it precludes applications that require dynamic or reversible connections. The frontier of research in this area does not focus on making the PFP-amine linkage itself reversible, but rather on integrating the PFP-mediated conjugation into larger systems that possess dynamic or cleavable properties. This involves the use of dynamic covalent chemistry and stimuli-responsive linkers.

Dynamic Covalent Chemistry (DCC):

Dynamic Covalent Chemistry (DCC) is used to generate libraries of molecules that are in equilibrium, allowing the system to adapt and amplify the most stable constituents in the presence of a template, such as a protein. wikipedia.orgnih.gov While PFP esters are not typically used for the reversible bond itself, they are excellent tools for irreversibly attaching building blocks to a scaffold, which then participates in dynamic exchange. For instance, this compound could be used to attach two different molecular fragments to separate polymer backbones or nanoparticles. If these fragments contain functionalities capable of reversible reactions (e.g., boronic esters, hydrazones, or disulfides), the resulting conjugates can be linked dynamically. mdpi.comresearchgate.net

Table 1: Examples of Reversible Covalent Bonds for Dynamic Systems

| Dynamic Covalent Bond | Formation Reaction | Stimulus for Reversibility/Exchange |

| Disulfide Bonds | Oxidation of two thiol groups | Reducing agents (e.g., glutathione), pH change |

| Boronic Ester Bonds | Reaction of a boronic acid with a diol | Changes in pH, presence of competing diols (e.g., sugars) |

| Acylhydrazone Bonds | Condensation of a hydrazine with an aldehyde or ketone | Acid/base catalysis, pH changes, water concentration |

| Imine Bonds (Schiff Base) | Reaction of an amine with an aldehyde or ketone | Acid/base catalysis, pH changes |

| Diels-Alder Cycloaddition | Reaction between a diene and a dienophile | Heat (retro-Diels-Alder) |

Stimuli-Responsive Linkers:

Another strategy for achieving controlled conjugation is the incorporation of stimuli-responsive linkers. These are chemical bonds that are stable under normal conditions but can be cleaved upon exposure to a specific trigger, which can be internal to a biological system (endogenous) or applied externally (exogenous). mdpi.com This allows for the controlled release of a conjugated molecule at a specific site or time. frontiersin.org this compound can be used to attach a payload or imaging agent to a carrier molecule that also contains a stimuli-responsive bond. The PFP-derived linkage provides the stable attachment, while the cleavable linker provides the control.

Common stimuli and the corresponding cleavable linkages are summarized below. frontiersin.org

Table 2: Stimuli-Responsive Linkages for Controlled Cleavage

| Stimulus | Type | Cleavable Linker Example | Mechanism of Action |

| pH | Endogenous | Hydrazone, Acetal/Ketal | Hydrolytic cleavage in acidic environments (e.g., endosomes, lysosomes, tumor microenvironment). mdpi.com |

| Redox Potential | Endogenous | Disulfide Bond | Cleavage by high concentrations of reducing agents like glutathione (GSH) inside cells. mdpi.com |

| Enzymes | Endogenous | Peptide Sequences | Cleavage by specific proteases (e.g., MMPs) that are overexpressed in disease states. |

| Reactive Oxygen Species (ROS) | Endogenous | Thioketal, Phenylboronic Ester | Cleavage in the presence of high ROS levels found in tumor microenvironments or inflamed tissues. frontiersin.org |

| Light | Exogenous | o-Nitrobenzyl, Coumarin | Photochemical cleavage upon irradiation with light of a specific wavelength, allowing spatial and temporal control. |

Expanding the Scope of this compound in Synthetic Biology and Nanotechnology Research

The unique properties of this compound—a defined-length hydrophilic PEG spacer and two highly reactive PFP ester groups—make it a valuable tool for advancing research in synthetic biology and nanotechnology.

Applications in Nanotechnology:

In nanotechnology, this compound is particularly useful for the synthesis and functionalization of nanoparticles. Its homobifunctional nature allows it to act as a crosslinker to form nanogels or single-chain polymer nanoparticles (SCNPs). rug.nlresearchgate.net For example, a polymer containing primary amine groups can be crosslinked by this compound to create a stable nanostructure. The PEG2 spacer ensures that the crosslinks have a degree of flexibility and hydrophilicity, which can be crucial for the stability and biocompatibility of the final nanoparticle.

Furthermore, PFP-functionalized nanoparticles serve as versatile platforms for post-synthesis modification. rsc.org After the initial nanoparticle is formed, unreacted PFP esters on the surface can be used to attach a wide variety of amine-containing molecules, such as targeting ligands (peptides, antibodies), imaging agents (fluorescent dyes), or therapeutic payloads. rsc.org This "platform" approach allows for the modular construction of multifunctional nanomaterials for applications in diagnostics and drug delivery. axispharm.com

Applications in Synthetic Biology:

Synthetic biology aims to design and construct new biological parts, devices, and systems. This compound can contribute to this field by enabling the creation of novel biomimetic structures and protein-polymer hybrids.

Protein Mimicry and Artificial Enzymes: By crosslinking polymers or attaching them to protein surfaces, this compound can be used to create synthetic analogues of complex biological assemblies. rug.nl For instance, SCNPs created using PFP-ester chemistry can be folded into specific 3D structures that mimic the function of natural proteins, such as enzymes. rsc.org The ability to then functionalize these SCNPs with amino acids or peptides allows for the creation of a protein-like surface, further enhancing their biomimetic properties. rsc.org

Engineered Biomaterials and Scaffolds: The crosslinking capabilities of this compound are ideal for creating hydrogels and other biomaterials. These materials can serve as scaffolds for tissue engineering or as components of artificial cells. The biocompatible PEG spacer is advantageous in these applications, and the ability to subsequently functionalize the scaffold using PFP chemistry allows for the attachment of cell-adhesion motifs or growth factors.

Protein-Polymer Conjugates: The "grafting to" approach, where pre-formed polymers are attached to proteins, is a common strategy to enhance the stability, solubility, and pharmacokinetic properties of therapeutic proteins. axispharm.comresearchgate.net PFP esters are highly efficient for this purpose, reacting with surface lysine residues on proteins. acs.org this compound could be used to crosslink protein molecules to each other or to create well-defined protein-polymer-protein structures, which could have applications in constructing synthetic biological circuits or multi-enzyme cascades.

As research in these fields progresses, the demand for precise, efficient, and versatile molecular tools like this compound will continue to grow, driving innovation in both fundamental science and applied technology.

Q & A

Basic Research Questions

Q. How can Bis-PEG2-PFP ester be optimized for efficient conjugation in antibody-drug conjugates (ADCs)?

- Methodology : Use orthogonal analytical techniques (e.g., HPLC, MALDI-TOF) to monitor conjugation efficiency. Optimize reaction parameters (pH, molar ratio, temperature) based on the nucleophilic reactivity of target amines in antibodies .

- Data Example :

Q. What analytical methods validate the stability of this compound in aqueous buffers?

- Methodology : Perform accelerated stability studies using HPLC-MS to track hydrolysis of the pentafluorophenyl (PFP) ester group. Compare degradation rates at pH 7.4 (physiological) vs. pH 5.0 (lysosomal) to assess linker robustness .

Advanced Research Questions

Q. How do discrepancies in linker performance arise between ADC and PROTAC applications?

- Analysis Framework :

- Contradiction Source : Non-cleavable PEG linkers (like Bis-PEG2-PFP) may limit payload release in PROTACs, which require intracellular linker cleavage.

- Resolution : Use comparative studies (e.g., in vitro assays with lysosomal enzymes or proteasome-rich environments) to quantify payload release efficiency. Integrate structural data (e.g., X-ray crystallography) to assess linker flexibility .

- Data Interpretation :

| Application | Payload Release Efficiency | Key Limitation |

|---|---|---|

| ADC | >90% (lysosomal cleavage) | Limited by endosomal trafficking |

| PROTAC | <50% (non-cleavable linker) | Requires linker redesign |

| (Adapted from ) |

Q. What experimental design principles optimize this compound for novel bifunctional applications (e.g., dual-targeting ADCs)?

- Methodology : Apply the Taguchi method (L9 orthogonal array) to test variables:

- Factors: Linker length (PEG2 vs. PEG4), stoichiometry, solvent polarity.

- Response: Conjugation yield, aggregation propensity.

Q. How can researchers address contradictions in linker toxicity data across cell lines?

- Framework :

- Hypothesis Testing : Use PICO (Population: Cancer cell lines; Intervention: this compound; Comparison: Cleavable linkers; Outcome: IC50 values).

- Data Triangulation : Combine cytotoxicity assays (MTT), proteomics (to identify off-target interactions), and molecular dynamics simulations (to model linker-cell membrane interactions) .

Methodological Guidance

- For Synthesis Optimization :

- For Data Contradictions :

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example: